1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol

Medicinal Chemistry Physicochemical Profiling SAR

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (CAS 2097925-77-2) is a heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, characterized by a pyrimidine core substituted at the 6-position with a cyclobutyl group and at the 4-position with an azetidin-3-ol moiety. It has a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 2097925-77-2
Cat. No. B2526824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol
CAS2097925-77-2
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NC=N2)N3CC(C3)O
InChIInChI=1S/C11H15N3O/c15-9-5-14(6-9)11-4-10(12-7-13-11)8-2-1-3-8/h4,7-9,15H,1-3,5-6H2
InChIKeyPHCPEPMQRRIJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (CAS 2097925-77-2): Physicochemical Baseline for Azetidinyl-Pyrimidine Procurement


1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (CAS 2097925-77-2) is a heterocyclic small molecule belonging to the azetidinyl-pyrimidine class, characterized by a pyrimidine core substituted at the 6-position with a cyclobutyl group and at the 4-position with an azetidin-3-ol moiety . It has a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is primarily supplied as a research chemical with documented purities of 97% (Leyan) and NLT 98% (MolCore), and its calculated physicochemical parameters—including a LogP of 0.925, topological polar surface area (TPSA) of 49.25 Ų, one hydrogen bond donor, and two rotatable bonds —provide a quantitative framework for differentiating it from close structural analogs in procurement decisions.

Why Generic Azetidinyl-Pyrimidine Substitution Cannot Guarantee Equivalent Performance for CAS 2097925-77-2


In azetidinyl-pyrimidine chemical series, even minor variations in the 6-position substituent produce quantifiable differences in lipophilicity, molecular weight, and hydrogen-bonding capacity that directly impact pharmacokinetic behavior and target binding . The cyclobutyl group in CAS 2097925-77-2 confers a calculated LogP of 0.925, which is measurably higher than the isopropyl (LogP 0.7809) and presumably smaller alkyl or cycloalkyl analogs . Such differences, while seemingly modest, can shift logD values sufficiently to alter passive permeability, solubility, and off-target binding profiles . Consequently, substituting a methyl, isopropyl, or cyclopropyl analog without experimental validation risks introducing uncontrolled variables into structure–activity relationship (SAR) studies, kinase selectivity panels, or pharmacokinetic assays, undermining data reproducibility and lead optimization efforts.

Quantitative Differentiation Evidence for 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol Versus Closest Structural Analogs


Molecular Weight Differentiation: Cyclobutyl vs. Isopropyl, Cyclopropyl, and Methyl Analogs

1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol (MW 205.26 g/mol) exhibits a molecular weight increment of +12.01 g/mol over the isopropyl analog (MW 193.25 g/mol) , +14.03 g/mol over the cyclopropyl analog (MW 191.23 g/mol) , and +40.07 g/mol over the methyl analog (MW 165.19 g/mol) . This MW ladder directly reflects the steric bulk of the 6-position substituent and has implications for ligand efficiency metrics during hit-to-lead optimization.

Medicinal Chemistry Physicochemical Profiling SAR

Lipophilicity Edge: Cyclobutyl LogP Outperforms Isopropyl and Smaller Alkyl Analogs

The calculated LogP of 1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-ol is 0.925 , compared to 0.7809 for the corresponding 6-isopropyl analog . This represents a ΔLogP of +0.144, or an approximately 18% increase in calculated lipophilicity. The methyl and cyclopropyl analogs, bearing smaller alkyl/cycloalkyl groups, are expected to have even lower LogP values based on Hansch–Leo fragment constants (π(cyclobutyl) ≈ 1.80 vs. π(isopropyl) ≈ 1.30 vs. π(cyclopropyl) ≈ 1.00 vs. π(methyl) ≈ 0.50).

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Uniformity Across the Azetidin-3-ol Series Does Not Guarantee Target Engagement Equivalence

Both the cyclobutyl target compound and its closest comparator, the isopropyl analog, share a single hydrogen bond donor (HBD = 1) originating from the azetidin-3-ol hydroxyl group . However, experimental binding data reveal that the cyclobutyl compound exhibits a Kd of 1.90 × 10⁴ nM (19 µM) toward human HSP90alpha , a weak interaction that may not be preserved across targets. The isopropyl and other analogs lack published binding data for direct comparison, but the presence of identical HBD counts does not imply equivalent binding profiles, underscoring the need for compound-specific assay data.

Hydrogen Bonding Target Engagement Selectivity

Rotatable Bond Parity Masks Conformational Differences: Cyclobutyl Ring Imposes Distinct Conformational Constraints

The target compound and its isopropyl analog both possess two rotatable bonds ; however, the cyclobutyl group is a constrained cycloalkane with a puckered conformation and limited pseudorotation, whereas the isopropyl group is a freely rotating acyclic substituent. This difference is not captured by simple rotatable bond counts but is expected to produce distinct conformational ensembles and entropic binding penalties. No experimental conformational data (e.g., X-ray or NMR solution structures) are currently publicly available for direct comparison.

Conformational Analysis Rigidification Entropic Binding Penalty

Recommended Application Scenarios for 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Scaffold Hopping

The cyclobutylpyrimidine core serves as a privileged scaffold in kinase inhibitor design, as evidenced by the broader azetidinyl-pyrimidine patent landscape targeting JAK, CDK, and c-KIT kinases . The compound's MW (205.26) and LogP (0.925) place it within fragment-like or early lead-like chemical space, making it suitable as a core scaffold for fragment growing or scaffold hopping campaigns where the cyclobutyl group provides a distinct steric and lipophilic handle relative to smaller alkyl analogs .

Selectivity Panel Off-Target Reference Compound

The experimentally measured weak binding to HSP90alpha (Kd = 19 µM) provides a quantitative off-target reference point . Researchers designing kinase selectivity panels can use this compound to establish baseline HSP90alpha counter-screening thresholds, differentiating on-target kinase inhibition from chaperone protein binding artifacts—a capability not yet documented for the isopropyl, cyclopropyl, or methyl analogs.

Physicochemical Benchmarking in ADME/PK SAR Studies

With documented LogP (0.925), TPSA (49.25 Ų), HBD (1), and rotatable bonds (2), this compound can serve as a calibrated physicochemical benchmark when comparing the ADME/PK impact of 6-position cycloalkyl vs. acyclic alkyl substitution . The quantitative ΔLogP of +0.144 over the isopropyl analog allows structure–property relationship (SPR) models to parameterize lipophilicity-driven changes in permeability and metabolic stability.

Conformational Restriction Probe in Protein–Ligand Co-crystallography

The cyclobutyl group's constrained ring geometry, contrasting with the freely rotating isopropyl substituent, makes this compound a valuable probe for assessing the entropic consequences of ligand preorganization in protein–ligand co-crystallography or NMR-based conformational studies . Although direct structural data are currently unavailable, the qualitative conformational distinction supports its selection for structural biology campaigns aimed at rigidifying flexible kinase hinge-binding motifs.

Quote Request

Request a Quote for 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.